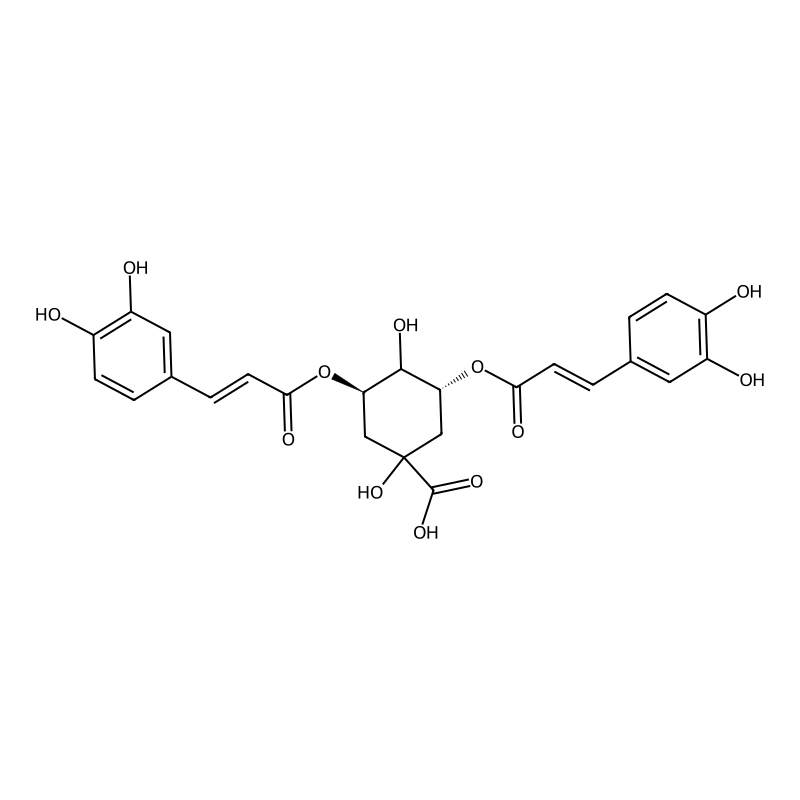Isochlorogenic acid A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Isochlorogenic acid A is a polyphenolic compound that belongs to the family of chlorogenic acids, specifically classified as a di-caffeoylquinic acid. It is formed through the esterification of quinic acid with two caffeic acid molecules, leading to a complex structure that exhibits various biological activities. Isochlorogenic acid A is primarily found in coffee, fruits, and some vegetables, contributing to the antioxidant properties of these foods. Its structural uniqueness lies in the arrangement of caffeic acid moieties on the quinic acid backbone, which influences its chemical reactivity and biological effects.
The exact mechanisms underlying Isochlorogenic acid A's various biological effects are still being explored. Here are some potential pathways:
Anti-inflammatory and Antioxidant Properties:
ICA exhibits potent anti-inflammatory and antioxidant effects, suggesting its potential role in managing chronic conditions like diabetes, cardiovascular diseases, and neurodegenerative disorders. Studies have shown that ICA:
- Reduces inflammatory markers: In mice models, ICA significantly decreased inflammatory mediators like nitric oxide and prostaglandin E2, suggesting its potential for treating inflammatory diseases [].
- Neutralizes free radicals: ICA's antioxidant properties help combat free radical damage linked to various chronic diseases [].
Source
[] Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC - NCBI ()
Potential Role in Diabetes Management:
ICA demonstrates promising effects in regulating blood sugar levels, making it a potential candidate for diabetes management. Research suggests that:
- Improves insulin sensitivity: ICA enhances the body's ability to utilize insulin, potentially improving blood sugar control [].
- Reduces glucose absorption: Studies suggest that ICA may inhibit the absorption of carbohydrates in the intestine, further contributing to blood sugar regulation.
Neuroprotective Potential:
Emerging research suggests that ICA may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Studies indicate that ICA:
- Protects brain cells: ICA may protect neurons from damage caused by oxidative stress and inflammation, which are key players in neurodegenerative disorders [].
- Improves cognitive function: Animal studies suggest that ICA may improve learning and memory, potentially offering benefits for cognitive decline.
- Oxidation: It can be oxidized to form quinones when exposed to reactive oxygen species or redox-active metals. This transformation is significant as it may enhance its antioxidant capabilities by forming radical intermediates .
- Chelation: Isochlorogenic acid A can chelate metal ions such as iron(III), which may facilitate electron transfer processes and contribute to its antioxidant properties .
- Hydrolysis: Under alkaline conditions, isochlorogenic acid A can hydrolyze into caffeic and quinic acids, illustrating its potential metabolic pathways in biological systems .
Isochlorogenic acid A exhibits a range of biological activities:
- Antioxidant Effects: It scavenges free radicals and reactive oxygen species, which helps mitigate oxidative stress in cells. This activity is attributed to its ability to donate hydrogen atoms or form radical adducts .
- Anti-inflammatory Properties: Studies have shown that isochlorogenic acid A can inhibit pro-inflammatory cytokines, suggesting potential applications in managing inflammatory diseases .
- Antimicrobial Activity: Research indicates that isochlorogenic acid A may possess antimicrobial properties against various pathogens, enhancing its utility in food preservation and health supplements .
Isochlorogenic acid A can be synthesized through several methods:
- Natural Extraction: It is commonly extracted from plants such as coffee beans and certain fruits using organic solvents like ethanol or methanol. The extraction process typically involves maceration or reflux methods to isolate the compound effectively .
- Chemical Synthesis: Laboratory synthesis may involve the esterification of quinic acid with caffeic acid using coupling agents under controlled conditions. This method allows for the production of pure isochlorogenic acid A for research and pharmaceutical applications .
- Biotransformation: Microbial fermentation processes have been explored to produce isochlorogenic acids from precursor compounds, utilizing specific strains of bacteria or fungi that can metabolize phenolic compounds .
Isochlorogenic acid A has various applications across different fields:
- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at improving health and preventing chronic diseases.
- Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products.
- Pharmaceuticals: Research into its potential therapeutic effects has led to interest in developing drugs targeting oxidative stress-related conditions and inflammatory diseases .
Recent studies have focused on the interactions of isochlorogenic acid A with biological membranes. Molecular dynamics simulations have shown that it can influence lipid bilayer properties, potentially enhancing membrane permeability and affecting cellular uptake mechanisms. Such interactions are crucial for understanding how this compound exerts its biological effects at the cellular level .
Isochlorogenic acid A shares structural similarities with other chlorogenic acids but has unique characteristics that differentiate it:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chlorogenic Acid | Mono-caffeoylquinic acid | Single caffeic acid moiety; less potent antioxidant |
| 3,5-Dicaffeoylquinic Acid | Di-caffeoylquinic acid | Contains two caffeic acids; stronger antioxidant |
| Cryptochlorogenic Acid | 4-O-caffeoylquinic acid | Different position of caffeoyl group; unique reactivity |
| Neochlorogenic Acid | 5-O-caffeoylquinic acid | Variation in hydroxyl positioning; distinct effects |
Isochlorogenic acid A stands out due to its dual caffeoyl structure, which enhances its antioxidant capacity compared to mono-caffeoyl derivatives while providing different bioactive properties than other di-caffeoylquinic acids.








